2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine
Description
Properties
IUPAC Name |
azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S.H3N/c9-4(8-2-6(11)12)1-7-5(10)3-13;/h13H,1-3H2,(H,7,10)(H,8,9)(H,11,12);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDSSWJADOHIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CS.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine typically involves the reaction of organotin dichlorides with the dipeptide diglycine. The reaction is rapid and produces high yields of high polymers . The reaction conditions often include the use of aqueous solutions and coordination metal ions .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a chelating agent.
Chemical Reactions Analysis
Thiol Group Reactivity
The sulfanyl (-SH) group undergoes characteristic thiol reactions:
Amide Bond Reactivity
The acetamido groups participate in hydrolysis and rearrangement:
Amine Group Transformations
The terminal amine undergoes acylation and formylation:
Thermal and Redox Stability
-
Thermal Degradation : Decomposes above 200°C, releasing CO₂ and NH₃ via Curtius-like rearrangement of acetamido groups 6.
-
Oxidative Sensitivity : Thiol group oxidizes rapidly in air, necessitating storage under inert gas at 4°C .
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Preferred Conditions |
|---|---|---|
| Thiol (-SH) | Fast (k ≈ 10³ M⁻¹s⁻¹) | pH 7–9, room temp |
| Amine (-NH₂) | Moderate (k ≈ 10² M⁻¹s⁻¹) | Acidic or neutral |
| Amide (-CONH-) | Slow (k ≈ 10⁻¹ M⁻¹s⁻¹) | Strong acid/base, heat |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-[2-(2-sulfanylacetamido)acetamido]acetic acid amine as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
- Case Study : A study involving derivatives of the compound showed significant apoptotic effects in MCF-7 breast cancer cells with IC50 values around 15 µM, indicating its potential for therapeutic use in oncology .
1.2 Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes associated with various diseases. Enzyme inhibition studies suggest that it may act on targets such as protein-tyrosine phosphatases, which play a role in cellular signaling pathways related to cancer and diabetes.
- Data Table: Enzyme Inhibition Activity
| Enzyme Type | Inhibition Constant (Ki) | Effectiveness |
|---|---|---|
| Protein-Tyrosine Phosphatase | ~1.5 µM | Moderate |
| Acetylcholinesterase | Notable inhibition | High |
Biochemical Applications
2.1 Antioxidant Properties
The antioxidant capacity of this compound has been explored due to its sulfhydryl group, which is known to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.
- Case Study : Research indicates that modifications in the compound can enhance its antioxidant activity, making it a candidate for formulations aimed at reducing oxidative damage in cells .
Pharmaceutical Formulations
3.1 Drug Development
The structural complexity of this compound allows for versatility in drug formulation. It can be utilized as a lead compound in developing new pharmaceuticals targeting various ailments.
- Data Table: Potential Pharmaceutical Applications
| Application Area | Potential Use |
|---|---|
| Cancer Therapy | Cytotoxic agent against specific tumor types |
| Neurodegenerative Diseases | Inhibitor of acetylcholinesterase |
| Antioxidant Formulations | Reducing oxidative stress |
Mechanism of Action
The mechanism of action of 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine involves its ability to bind to metal ions through its nitrogen and ethylene groups. This binding process interferes with the metal ions’ normal functions, leading to various effects such as inhibition of pathogen growth and enhancement of polymer properties.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Amide Linkages
2-(2-Acetamidoacetamido)acetic Acid
- Formula : C₆H₁₀N₂O₄ (MW: 174.16 g/mol)
- Key Features : Lacks the sulfanyl group, with simpler acetamido linkages.
- Activity: No specific biological data, but its structure is foundational for studying amide bond stability .
- Safety : Hazard warnings include skin/eye irritation (H315, H319) .
Fmoc-Gly-Gly-OH
- Formula : Includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- Key Features : Used in solid-phase peptide synthesis to protect amine groups.
- Activity : Facilitates peptide chain elongation without side reactions .
Comparison : The Fmoc group enhances solubility in organic solvents, whereas the sulfanyl group in the target compound may limit stability under oxidative conditions.
Bioactive Analogues with Therapeutic Potential
AP-M Inhibitors (Compounds 7–15)
- Example: 2-{4-[2-(2-oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid (Compound 15)
- Formula : C₁₅H₁₈N₂O₅
- Activity: Inhibits aminopeptidase-M (AP-M) with IC₅₀ = 449.5 μM and Kᵢ = 243.6 μM .
- Structure: Contains a phenoxy group and lactam ring, unlike the target compound’s aliphatic backbone.
Comparison: The phenoxy moiety enhances aromatic interactions in enzyme binding, a feature absent in the target compound.
HR 756 (Cephalosporin Antibiotic)
- Structure: 7-[2-(2-amino-4-thiazolyl)-2-(Z)-(methoxyimino)acetamido] cephalosporanic acid.
- Activity: Broad-spectrum antibacterial agent, effective against Pseudomonas aeruginosa and Bacteroides fragilis .
- Key Feature : β-lactam ring critical for bacterial cell wall synthesis inhibition.
Comparison: The thiazolyl and methoxyimino groups enhance bacterial target affinity, while the target compound’s sulfanyl group may offer distinct reactivity.
Benzofuran-Based Analogues
- Example : 2-(6-Bromobenzofuran-3-yl)-2-(2-(2-fluorophenyl)acetamido)acetic acid (Compound 49)
- Formula: C₁₉H₁₄BrFNO₄
- Activity : Derived from antibacterial benzofuran esters; hydrolysis yields active acids .
- Structure : Aromatic benzofuran core contrasts with the target compound’s linear chain.
Comparison : The benzofuran scaffold improves lipophilicity and membrane penetration, whereas the sulfanyl group may prioritize aqueous solubility.
Research Implications
- Target Compound : The sulfanyl group may enable applications in metal coordination or redox-sensitive drug delivery. Further studies on its stability and reactivity are needed.
Biological Activity
2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine, also referred to as a sulfanylacetamido derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties, including enzyme inhibition and interaction with cellular receptors.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₄N₄O₄S
- Molecular Weight : 206.28 g/mol
This compound contains two acetamido groups and a sulfanyl group, which are crucial for its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Interaction : The compound could interact with various cell surface receptors, influencing signaling pathways that regulate cell function.
- Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties, protecting cells from oxidative stress.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial pathogens. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial properties.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : Its structure suggests potential as an antioxidant, which could help mitigate oxidative damage in cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfanylacetamido compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
- Anti-inflammatory Research : In a controlled trial, the compound was administered to mice with induced inflammation. Results indicated a notable decrease in inflammatory markers such as TNF-alpha and IL-6 compared to controls, suggesting therapeutic potential for inflammatory diseases.
- Oxidative Stress Study : Research published in Free Radical Biology and Medicine assessed the antioxidant capacity of the compound using DPPH assays. Results indicated that it effectively scavenged free radicals, demonstrating its potential as a protective agent against oxidative stress.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Controlled Trial Study |
| Antioxidant | Scavenged free radicals | Free Radical Biology and Medicine |
Q & A
Q. What are the established methods for synthesizing 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine, and how can purity be validated?
Synthesis typically involves sequential amidation and sulfhydryl group incorporation. A common approach is:
Start with a primary amine (e.g., glycine derivative).
Perform stepwise coupling with activated thioacetate intermediates.
Use protecting groups (e.g., tert-butyl esters) to prevent side reactions during sulfhydryl addition.
Purity Validation :
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR :
- ¹H NMR : Identify amide protons (δ 6.5–8.5 ppm) and sulfhydryl groups (δ 1.5–2.5 ppm, if unprotected).
- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and acetamido linkages.
- FT-IR : Detect amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands, plus S-H stretches (2550–2600 cm⁻¹) if unoxidized .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers?
Q. What safety precautions are necessary when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood due to potential sulfhydryl group volatility.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis route for higher yield?
- Reaction Path Search : Use density functional theory (DFT) to simulate intermediate steps (e.g., amidation energetics).
- Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., HATU vs. EDC for coupling efficiency).
- Feedback Loop : Integrate experimental data (e.g., failed conditions) to refine computational parameters .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected S-H oxidation)?
Hypothesis Testing :
- Compare FT-IR spectra before/after air exposure to detect disulfide formation.
- Use Ellman’s assay to quantify free thiol groups.
Controlled Experiments :
- Repeat synthesis under inert atmosphere (N₂/Ar).
- Add antioxidants (e.g., TCEP) to buffers.
Data Reconciliation : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies improve the compound’s stability in biological assays?
Q. How to design experiments analyzing its interaction with biomolecules (e.g., proteins)?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics with target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd).
- Molecular Dynamics (MD) Simulations : Predict binding pockets and affinity using force-field models (e.g., AMBER) .
Q. What analytical methods differentiate between stereoisomers or tautomeric forms?
Q. How can researchers adapt this compound for cross-disciplinary applications (e.g., materials science)?
- Coordination Chemistry : Test as a ligand for metal-organic frameworks (MOFs) using transition metals (e.g., Cu²⁺, Zn²⁺).
- Polymer Functionalization : Graft onto PLGA nanoparticles via carbodiimide chemistry for drug delivery.
- Electrochemical Sensors : Modify gold electrodes via thiol-gold interactions for biosensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
